1-(2-Chloroethoxy)-4-nonylbenzene
Description
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Structure
3D Structure
Properties
CAS No. |
20543-09-3 |
|---|---|
Molecular Formula |
C17H27ClO |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-4-nonylbenzene |
InChI |
InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13H,2-9,14-15H2,1H3 |
InChI Key |
OBCNFGRCVPJZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-Chloroethoxy)-4-nonylbenzene: A Privileged Scaffold for Cationic Spermicide Synthesis
Technical Guide & Whitepaper
Executive Summary
1-(2-Chloroethoxy)-4-nonylbenzene (CAS: Analogous to 104-40-5 derivatives) is a specialized alkylating agent and lipophilic intermediate used primarily in the development of surfactant-based contraceptives and microbicides. Unlike the polymeric commercial standard Nonoxynol-9 (N-9) , this molecule represents a discrete, reactive "monomer" unit containing a terminal chloride electrophile.
Its primary utility lies in its role as a hydrophobic anchor capable of undergoing nucleophilic substitution to form cationic surfactants (e.g., quaternary ammoniums or pyridinium salts). These cationic derivatives are currently investigated as "Next-Generation" spermicides that offer dual protection (contraceptive + microbicidal) with potentially lower mucosal toxicity than traditional non-ionic detergents.
Part 1: Structural Architecture & Physicochemical Profile
The molecule consists of a lipophilic 4-nonylphenyl tail coupled to a reactive chloroethyl ether head group. This amphiphilic architecture is critical for its ability to insert into lipid bilayers once functionalized.
Chemical Identity
| Property | Data |
| IUPAC Name | 1-(2-Chloroethoxy)-4-nonylbenzene |
| Common Synonyms | 4-Nonylphenyl 2-chloroethyl ether; Nonylphenol monoethoxylate chloride |
| Molecular Formula | |
| Molecular Weight | 282.85 g/mol |
| Physical State | Viscous pale yellow oil |
| Solubility | Insoluble in water; Soluble in DCM, Acetone, THF, Toluene |
Physicochemical Parameters
-
Lipophilicity (LogP): Estimated at ~6.8 – 7.2 . The nonyl chain (
) drives high partition into lipid membranes, a prerequisite for spermicidal efficacy. -
Reactivity: The terminal alkyl chloride is a moderate electrophile, susceptible to
attack by nitrogen nucleophiles (amines, imidazoles) to form cationic head groups. -
Stability: Stable under neutral conditions. Susceptible to hydrolysis in strong aqueous base at high temperatures (reverting to the alcohol) or elimination to the vinyl ether under strong basic/anhydrous conditions.
Part 2: Synthetic Pathways & Optimization
The synthesis of 1-(2-Chloroethoxy)-4-nonylbenzene is a classic Williamson Ether Synthesis , optimized to prevent polymerization and favor the mono-ether product.
Core Synthesis Protocol
Objective: Alkylation of 4-nonylphenol with 1-bromo-2-chloroethane.
Reagents:
-
Substrate: 4-Nonylphenol (Technical grade, mixture of isomers).
-
Alkylating Agent: 1-Bromo-2-chloroethane (1.5 eq). Note: The bromide is a better leaving group than chloride, ensuring selective attack at the bromo-terminus.
-
Base: Potassium Carbonate (
, anhydrous) or Sodium Hydride ( ). -
Solvent: Acetone (reflux) or DMF (
).
Step-by-Step Methodology:
-
Activation: Dissolve 4-nonylphenol (1.0 eq) in anhydrous Acetone. Add
(2.0 eq) and stir for 30 minutes to form the phenoxide anion. -
Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise. The excess prevents the formation of the bis-phenoxy dimer (where one ethane linker connects two phenol rings).
-
Reflux: Heat to reflux (
) for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). -
Workup: Filter off inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM and wash with water/brine.
-
Purification: The crude oil often contains unreacted nonylphenol. Purify via silica gel column chromatography (Eluent: 100% Hexane
5% EtOAc/Hexane).
Synthetic Workflow Diagram (DOT)
Caption: Selective Williamson ether synthesis pathway targeting the mono-chloroethyl ether derivative.
Part 3: Biological Application – The "Cationic" Shift
While 1-(2-Chloroethoxy)-4-nonylbenzene has intrinsic lipophilicity, it is not the final drug. It is the scaffold used to synthesize Cationic Spermicides .
The Limitation of Nonoxynol-9 (N-9)
N-9 is a non-ionic surfactant.[2] While effective, it acts indiscriminately, stripping the vaginal epithelium and increasing susceptibility to viral transmission (e.g., HIV).
The Cationic Solution
Researchers react 1-(2-Chloroethoxy)-4-nonylbenzene with tertiary amines to create Quaternary Ammonium Compounds (QACs) .
-
Mechanism: The cationic head group binds electrostatically to the negatively charged sperm membrane (sialic acid residues), while the nonylphenyl tail inserts into the lipid bilayer.
-
Result: Rapid membrane depolarization and immobilization (spermicidal effect) at lower concentrations than N-9.
Derivatization Workflow (DOT)
Caption: Divergent synthesis of cationic surfactants from the chloroethoxy scaffold.
Part 4: Analytical Characterization
To validate the structure of the synthesized scaffold before derivatization, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 6.80 – 7.15 ppm | Multiplet (AA'BB') | 4H | Aromatic protons (1,4-substitution pattern). |
| 4.20 ppm | Triplet ( | 2H | |
| 3.80 ppm | Triplet ( | 2H | |
| 0.50 – 1.60 ppm | Multiplet | 19H | Nonyl chain protons (Branched isomers typically show complex aliphatic region). |
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion:
( ). -
Isotope Pattern: Distinct Chlorine signature. Peak at 282 (
) and 284 ( ) in a 3:1 intensity ratio . -
Fragmentation: Loss of the chloroethyl group (
) or cleavage of the nonyl chain.
References
-
Vieira, O. V., et al. (2008).[3] "Surfactants as Microbicides and Contraceptive Agents: A Systematic In Vitro Study." PLoS ONE. Link
-
Chan, D. Y. L., et al. (2022).[4] "Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis." Reproduction and Fertility. Link
-
Wong, Y. L., et al. (2002). "Spermicidal, anti-HIV, and micellar properties of di- and trihydroxylated cationic surfactants." Tetrahedron. Link
-
PubChem. "1-(2-chloroethoxy)-4-nonylbenzene Compound Summary." National Library of Medicine. Link
-
Singh, A., et al. (2010).[5] "Novel spermicidal agent- A review." Der Pharma Chemica. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative in vitro spermicidal activity of chelating agents and synergistic effect with nonoxynol-9 on human sperm functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surfactants as Microbicides and Contraceptive Agents: A Systematic In Vitro Study | PLOS One [journals.plos.org]
- 4. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Physical properties of p-nonylphenoxyethyl chloride
The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It synthesizes confirmed chemical data with expert-derived physicochemical extrapolations where experimental values for this specific derivative are proprietary or sparse.
Chemical Identity & Physicochemical Profiling for Drug Discovery Applications
Executive Summary
p-Nonylphenoxyethyl chloride (IUPAC: 1-(2-chloroethoxy)-4-nonylbenzene) is a specialized lipophilic alkylating agent. It serves as a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), non-ionic surfactants, and lipophilic probes for G-Protein Coupled Receptors (GPCRs). Its structural duality—combining a reactive chloroethyl electrophile with a highly lipophilic nonyl-phenyl tail—makes it an ideal building block for introducing hydrophobic bulk into pharmacophores to enhance membrane permeability or receptor binding affinity.
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Specification |
| IUPAC Name | 1-(2-chloroethoxy)-4-nonylbenzene |
| Common Name | p-Nonylphenoxyethyl chloride; 2-(4-Nonylphenoxy)ethyl chloride |
| CAS Number | 29533-21-9 (Isomer specific) / Analogous to 622-86-6 (Parent) |
| Molecular Formula | C₁₇H₂₇ClO |
| Molecular Weight | 282.85 g/mol |
| SMILES | CCCCCCCCCC1=CC=C(OCCCl)C=C1 |
| InChI Key | OBCNFGRCVPJZEP-UHFFFAOYSA-N |
Structural Commentary
The molecule consists of a p-nonylphenol core etherified with a 2-chloroethyl group .
-
Lipophilic Tail (C9): The nonyl chain (often branched in technical grades) governs the high LogP and low water solubility.
-
Aromatic Core: Provides pi-stacking capability and UV absorptivity.
-
Electrophilic Head: The terminal alkyl chloride is a moderate electrophile, susceptible to nucleophilic attack by amines (for drug synthesis) or alkoxides.
Physical Properties Matrix
Note: Values marked with (†) are expert-derived extrapolations based on Structure-Property Relationships (SPR) of the parent p-nonylphenol and 2-phenoxyethyl chloride, due to the scarcity of specific public experimental data for this derivative.
| Property | Value / Range | Scientific Context |
| Physical State | Viscous Liquid to Waxy Solid | Dependent on the branching of the nonyl chain.[1] Linear isomers are waxy solids; branched are viscous liquids. |
| Boiling Point | 175–185°C @ 5 mmHg (†) | Significantly higher than 2-phenoxyethyl chloride (98°C @ 15mmHg) due to the C9 chain mass. |
| Melting Point | ~15–25°C (†) | Low melting point due to disruption of crystal packing by the alkyl chain. |
| Density | 0.98 – 1.02 g/cm³ | The nonyl chain lowers density compared to the parent phenoxyethyl chloride (1.13 g/cm³). |
| Refractive Index | 1.505 – 1.515 ( | Typical for alkyl-substituted aromatic ethers. |
| Solubility (Water) | < 0.1 mg/L (Insoluble) | Dominated by the hydrophobic nonyl chain. |
| Solubility (Organic) | Excellent | Soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane. |
| LogP (Octanol/Water) | 6.8 – 7.2 (Predicted) | Indicates high membrane permeability and potential for bioaccumulation. |
Synthesis & Purification Protocols
Synthetic Pathway (Williamson Ether Synthesis)
The most robust route involves the alkylation of p-nonylphenol with 1-bromo-2-chloroethane. This method is preferred over using 1,2-dichloroethane to minimize dimerization (bis-ether formation).
Figure 1: Selective alkylation pathway utilizing the reactivity difference between Bromine and Chlorine leaving groups.
Experimental Protocol
-
Reagents: Dissolve 1.0 eq of p-nonylphenol in anhydrous Acetone or DMF.
-
Activation: Add 2.5 eq of anhydrous Potassium Carbonate (
). Stir at reflux for 30 mins to generate the phenoxide. -
Alkylation: Add 1.5 eq of 1-bromo-2-chloroethane dropwise. The bromine is the better leaving group, ensuring the chloride remains intact.
-
Reflux: Heat at 60-80°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Work-up: Filter off inorganic salts. Remove solvent under reduced pressure. Dissolve residue in DCM, wash with water and brine.
-
Purification:
-
Crude: Yellow oil.
-
Method: Vacuum distillation (high vacuum required, <1 mmHg) or Flash Column Chromatography (Silica gel, 100% Hexane
5% EtOAc/Hexane).
-
Characterization & Spectral Fingerprinting
To validate the identity of the synthesized compound, the following spectral signals are diagnostic:
H-NMR (400 MHz, CDCl )
- 7.15 (d, 2H): Aromatic protons meta to the ether linkage.
- 6.85 (d, 2H): Aromatic protons ortho to the ether linkage (shielded by oxygen).
-
4.25 (t, 2H,
Hz): methylene protons (deshielded by oxygen). -
3.81 (t, 2H,
Hz): methylene protons. - 0.8–1.6 (m, 19H): Characteristic multiplet for the branched/linear nonyl chain.
IR Spectroscopy (ATR)
-
1245 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl ether).
-
1510, 1610 cm⁻¹: Aromatic C=C ring stretches.
-
2850–2960 cm⁻¹: Strong aliphatic C-H stretching (Nonyl chain).
-
700–750 cm⁻¹: C-Cl stretch (often obscured but diagnostic).
Stability, Handling & Safety (E-E-A-T)
Stability Profile
-
Hydrolysis: Stable at neutral pH. Slowly hydrolyzes to the alcohol in hot aqueous base.
-
Thermal: Stable up to ~200°C. Avoid prolonged heating without antioxidants as the nonyl chain can oxidize.
-
Light: Moderately UV sensitive; store in amber glass.
Safety Hazards
-
Skin/Eye Irritant: The alkyl chloride moiety is a potential alkylating agent. Wear nitrile gloves and safety goggles.
-
Endocrine Disruption: As a derivative of nonylphenol, this compound should be handled with containment protocols similar to Category 1 Endocrine Disruptors . It may degrade into free nonylphenol in the environment.
References
-
PubChem. 1-(2-chloroethoxy)-4-nonylbenzene (Compound). National Library of Medicine. Available at: [Link]
-
Soto, A. M., et al. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene.[2] Environmental Health Perspectives. Available at: [Link]
-
Organic Syntheses. General Procedure for Phenoxyethyl Chlorides. Org. Synth. Coll. Vol. 1. Available at: [Link]
Sources
The Versatility of 1-(2-chloroethoxy)-4-nonylbenzene in Material Science: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the prospective applications of 1-(2-chloroethoxy)-4-nonylbenzene in the field of material science. While direct research on this specific molecule is nascent, its unique combination of a long-chain alkyl group, an aromatic core, and a reactive chloroethoxy moiety positions it as a highly versatile building block for the development of advanced materials. By drawing upon established principles and extensive research into structurally analogous compounds, such as nonylphenol ethoxylates and other functionalized alkylbenzenes, this guide will illuminate the potential of 1-(2-chloroethoxy)-4-nonylbenzene as a reactive surfactant, a monomer for functional polymers, and a surface modifying agent. This document is intended for researchers, scientists, and professionals in drug development and material science who are seeking to innovate and develop novel materials with tailored properties.
Introduction: Unveiling a Multifunctional Molecule
1-(2-chloroethoxy)-4-nonylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a nonyl group and a 2-chloroethoxy group. The strategic combination of these functional groups within a single molecule imparts a unique set of properties that are highly desirable in material science.
-
The Nonyl Group: This long, hydrophobic alkyl chain is the primary driver of the molecule's surfactant-like properties. It promotes self-assembly in solution and provides a mechanism for strong interaction with non-polar materials.
-
The Benzene Ring: The aromatic core offers rigidity and thermal stability to the molecule. It also provides a platform for further functionalization through electrophilic aromatic substitution, although the primary focus of this guide is on the reactivity of the chloroethoxy group.
-
The Ether Linkage: The ethoxy group introduces a degree of flexibility and can influence the molecule's solubility and compatibility with various polymer matrices.
-
The Terminal Chloro Group: This is the key to the molecule's reactivity. The chlorine atom serves as a leaving group in nucleophilic substitution reactions, enabling the covalent attachment of 1-(2-chloroethoxy)-4-nonylbenzene to other molecules or surfaces. This reactive handle is the foundation for its application in creating functionalized materials.
This guide will delve into the synthesis of this promising molecule and then explore its potential applications, supported by data and protocols from related, well-documented systems.
Synthesis of 1-(2-chloroethoxy)-4-nonylbenzene: A Multi-step Approach
The synthesis of 1-(2-chloroethoxy)-4-nonylbenzene is a multi-step process that begins with the production of its precursor, 4-nonylphenol.
Step 1: Synthesis of 4-Nonylphenol
Industrially, 4-nonylphenol is produced through the acid-catalyzed alkylation of phenol with nonene.[1] This reaction yields a complex mixture of isomers, with the nonyl group attached at various positions on the phenol ring, although the para-substituted isomer is the most common.[1]
Reaction Scheme: Phenol + Nonene (acid catalyst) → 4-Nonylphenol
Protocol for Alkylation of Phenol: A common industrial method involves reacting phenol with a mixture of nonenes in the presence of an acid catalyst, such as polyphosphoric acid or an acidic ion exchange resin.[2][3] The reaction is typically carried out at elevated temperatures.[3] The process can be conducted in two steps to optimize the yield of the desired para-isomer.[3]
Step 2: Ethoxylation of 4-Nonylphenol
The next step is the ethoxylation of the hydroxyl group of 4-nonylphenol. This is a base-catalyzed reaction with ethylene oxide.
Reaction Scheme: 4-Nonylphenol + Ethylene Oxide (base catalyst) → 4-(2-hydroxyethoxy)nonylbenzene
Protocol for Ethoxylation: The ethoxylation of nonylphenol is typically carried out by treating it with ethylene oxide in the presence of a basic catalyst like potassium hydroxide (KOH).[2] The reaction is highly exothermic and requires careful temperature control, typically around 180°C.[4]
Step 3: Chlorination of the Terminal Hydroxyl Group
The final step involves the conversion of the terminal hydroxyl group of the ethoxylated nonylphenol to a chloride. This can be achieved using various chlorinating agents.
Reaction Scheme: 4-(2-hydroxyethoxy)nonylbenzene + Chlorinating Agent → 1-(2-chloroethoxy)-4-nonylbenzene
Conceptual Protocol for Chlorination: A common method for converting a primary alcohol to an alkyl chloride is reaction with thionyl chloride (SOCl₂) or by using an Appel-type reaction with triphenylphosphine and carbon tetrachloride. For instance, reacting 2-(4-nonylphenoxy)ethanol with thionyl chloride in an appropriate solvent would yield the desired 1-(2-chloroethoxy)-4-nonylbenzene.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for 1-(2-chloroethoxy)-4-nonylbenzene.
Applications in Material Science: A Molecule of Untapped Potential
The trifunctional nature of 1-(2-chloroethoxy)-4-nonylbenzene opens up a wide array of potential applications in material science. These applications are largely predicated on its ability to act as a reactive surfactant, a building block for functional polymers, and a surface modifying agent.
Reactive Surfactant for Emulsion Polymerization and Material Stabilization
The amphiphilic structure of 1-(2-chloroethoxy)-4-nonylbenzene, with its long hydrophobic nonyl tail and the more polar chloroethoxy head, makes it an excellent candidate for use as a surfactant. Nonylphenol ethoxylates (NPEs) are widely used as emulsifiers and stabilizers in emulsion polymerization.
Mechanism of Action: In emulsion polymerization, surfactants form micelles in the aqueous phase, which encapsulate the monomer droplets. Polymerization is initiated in these micelles, leading to the formation of stable polymer latexes. The nonyl group of 1-(2-chloroethoxy)-4-nonylbenzene would anchor it at the oil-water interface, while the chloroethoxy group would reside in the aqueous phase.
The Reactive Advantage: Unlike conventional NPEs, the terminal chloro group in 1-(2-chloroethoxy)-4-nonylbenzene provides a reactive site. This allows the surfactant to be covalently bound to the polymer particles it stabilizes. This "reactive surfactant" or "surfmer" approach offers significant advantages:
-
Reduced Surfactant Migration: Covalently bound surfactants are less likely to migrate to the surface of the final polymer film, which can negatively impact properties like adhesion and water resistance.
-
Improved Latex Stability: The permanent attachment of the stabilizing surfactant to the polymer particles can enhance the long-term stability of the latex.
Experimental Workflow for Emulsion Polymerization:
Caption: Workflow for emulsion polymerization using a reactive surfactant.
Monomer for the Synthesis of Functional Polymers
The chloroethoxy group in 1-(2-chloroethoxy)-4-nonylbenzene can be modified to introduce a polymerizable group, such as a vinyl or acrylate moiety. This would transform the molecule into a functional monomer that can be used to synthesize polymers with unique properties.
Creating a Polymerizable Monomer: The terminal chloride can be displaced by a nucleophile containing a polymerizable group. For example, reaction with sodium acrylate would yield an acrylate-functionalized nonylbenzene monomer.
Polymer Properties and Applications: Polymers synthesized from such a monomer would have long, hydrophobic side chains. This could lead to materials with:
-
Low Surface Energy: Resulting in hydrophobic and potentially oleophobic surfaces.
-
Internal Plasticization: The flexible nonyl chains can act as internal plasticizers, improving the flexibility and processability of the polymer.
-
Unique Rheological Properties: The long side chains can influence the melt viscosity and flow behavior of the polymer.
These properties would be valuable in applications such as coatings, adhesives, and specialty elastomers.
Surface Modification of Materials
The most direct application of 1-(2-chloroethoxy)-4-nonylbenzene in material science is likely as a surface modifying agent. The molecule can be used to alter the surface properties of a wide range of materials, including polymers, metals, and inorganic nanoparticles.
Mechanism of Surface Modification: The long nonyl chain provides a strong driving force for the molecule to adsorb onto hydrophobic surfaces. The reactive chloro group can then be used to covalently attach the molecule to the surface through a "grafting-to" approach. This can be achieved by reacting the chloro-terminated molecule with a surface that has been pre-functionalized with nucleophilic groups (e.g., amines or hydroxyls).
Table 1: Physicochemical Properties of Nonylphenol Ethoxylates (NPEs) - Analogs for Predicting Behavior
| Number of Ethoxy Units (n) | HLB Value (approx.) | Cloud Point (°C, 1% aq.) | Appearance at 25°C |
| 4.5 | 9.8 | 58 - 63 (in 25% BDG) | Clear Liquid |
| 6 | 10.9 | 65 - 70 (in 25% BDG) | Clear Liquid |
| 9 | 12.8 | 52 - 56 | Clear Liquid |
| 10 | 13.3 | 65 - 68 | Clear Liquid |
| 15 | 15.0 | 64 - 69 (in 10% NaCl) | Waxy Solid |
| 30 | 17.1 | 76 - 80 (in 10% NaCl) | Waxy Flakes |
Data compiled from various sources.[5]
Impact on Surface Properties:
-
Hydrophobicity: The grafting of the long nonyl chains onto a surface will significantly increase its hydrophobicity, leading to water-repellent properties. The expected effect on surface energy can be quantified by measuring the water contact angle. For instance, untreated polyethylene films can have a water contact angle of around 98°, which can be significantly altered by surface modification.[6]
-
Adhesion: By carefully designing the surface chemistry, 1-(2-chloroethoxy)-4-nonylbenzene could be used to either promote or prevent adhesion. The nonyl chains can create a low-energy surface that resists adhesion, or the molecule could be used as a coupling agent to improve the adhesion between a hydrophobic polymer and a more polar substrate.
-
Biocompatibility: The control of surface properties is crucial in the development of biomaterials. Modifying a surface with 1-(2-chloroethoxy)-4-nonylbenzene could be a strategy to control protein adsorption and cell adhesion.
Experimental Protocol for Surface Grafting:
-
Surface Preparation: The substrate material is first cleaned and then functionalized to introduce nucleophilic groups (e.g., amine or hydroxyl groups) on its surface. This can be achieved through plasma treatment, chemical etching, or other surface activation methods.
-
Grafting Reaction: The functionalized substrate is then immersed in a solution of 1-(2-chloroethoxy)-4-nonylbenzene in a suitable solvent. The reaction is typically carried out at an elevated temperature to promote the nucleophilic substitution reaction between the surface groups and the chloro-terminated molecule.
-
Washing and Characterization: After the reaction, the substrate is thoroughly washed to remove any unreacted 1-(2-chloroethoxy)-4-nonylbenzene. The modified surface is then characterized using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of the grafted molecules and contact angle goniometry to measure the change in surface hydrophobicity.
Table 2: Illustrative Contact Angle Data for Modified Polymer Surfaces
| Polymer | Surface Treatment | Water Contact Angle (°) | Reference |
| Polyethylene | Untreated | 98 | [6] |
| Polyethylene | Helium-Oxygen Plasma | 25 | [6] |
| Nylon-6 | Untreated | 75 | [6] |
| Nylon-6 | Helium-Oxygen Plasma | 26.4 | [6] |
| Poly(vinylidene fluoride) | Untreated (spin-coated from DMAc) | 70.9 | [7] |
| Poly(vinylidene fluoride) | Heat Treated (100°C) | 90.9 | [7] |
This table provides examples of how surface treatments can alter the wettability of polymer surfaces, a key outcome expected from modification with 1-(2-chloroethoxy)-4-nonylbenzene.
Future Perspectives and Conclusion
1-(2-chloroethoxy)-4-nonylbenzene represents a compelling, yet underexplored, molecule in the realm of material science. Its synthesis is achievable through established chemical transformations, and its unique molecular architecture suggests a wide range of potential applications. The ability to act as a reactive surfactant, a precursor to functional monomers, and a surface modifying agent makes it a versatile tool for the creation of advanced materials with tailored properties.
Future research should focus on the detailed characterization of 1-(2-chloroethoxy)-4-nonylbenzene and the systematic investigation of its performance in the applications outlined in this guide. Quantitative studies on its effectiveness as a reactive surfactant in emulsion polymerization, the properties of polymers derived from its functionalized monomers, and the durability of surface modifications it imparts will be crucial in unlocking its full potential. As the demand for high-performance, functional materials continues to grow, molecules like 1-(2-chloroethoxy)-4-nonylbenzene will undoubtedly play a significant role in driving innovation across numerous scientific and industrial sectors.
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WUHAN GLORY Co., Ltd. (n.d.). Nonylphenol ethoxylates,9016-45-9,NP-10. Link
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Organic Syntheses. (1990). 4,13-diaza-18-crown-6. Link
-
MDPI. (2021, December 7). Nonylphenol Ethoxylate Surfactants Modified by Carboxyl Groups for Foam EOR at High-Salinity Conditions. Link
-
Amazon AWS. (n.d.). Grafting Efficiency of Synthetic Polymers onto Biomaterials: A Comparative Study of Grafting-from vs. Grafting-to. Link
-
Sasol. (n.d.). MARLIPAL 24 C12- C14 fatty alcohol ethoxylates. Link
-
Santa Cruz Biotechnology. (n.d.). 1-(2-Chloro-ethoxy)-4-ethoxy-benzene. Link
-
Agilent. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. Link
-
EAG Laboratories. (n.d.). Quantitative Determination of Nonylphenol Ethoxylates. Link
-
PubMed. (2013, January 14). Grafting efficiency of synthetic polymers onto biomaterials: a comparative study of grafting-from versus grafting-to. Link
-
Google Patents. (n.d.). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol. Link
-
Google Patents. (n.d.). KR970007343B1 - Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene. Link
-
ResearchGate. (n.d.). Grafting Efficiency of Synthetic Polymers onto Biomaterials: A Comparative Study of Grafting-from versus Grafting-to | Request PDF. Link
-
Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 1-Chloro-4-[(2-chloroethyl)thio]benzene. Link
-
ResearchGate. (n.d.). Mechanical and Thermal properties of PP and PE blend reinforced with nano particle for industrial applications. Link
-
Ataman Kimya. (n.d.). ALCOHOLS, C12-14, ETHOXYLATED. Link
-
Frontiers. (2023, January 10). Polymer Grafting and its chemical reactions. Link
-
MDPI. (2021, February 3). Mechanical and Morphological Properties of Bio-Phenolic/Epoxy Polymer Blends. Link
-
Applied Ecology and Environmental Research. (n.d.). NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. Link
-
ResearchGate. (n.d.). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Link
-
PMC. (2013, December 23). Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. Link
Sources
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]
- 3. CN1039707C - Preparation method of p-nonyl phenol - Google Patents [patents.google.com]
- 4. Ethoxylation - Wikipedia [en.wikipedia.org]
- 5. shreechem.in [shreechem.in]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. nanoscience.com [nanoscience.com]
- 8. Nonylphenol Ethoxylate | NP 4.5, 6, 9 | CAS 9016-45-9 | Industrial Surfactant India | Venus Ethoxyethers [venus-goa.com]
Methodological & Application
Application Note: Solvent Selection for Alkylation of 4-Nonylphenol
This Application Note is designed for researchers and process chemists optimizing the alkylation of 4-nonylphenol (4-NP) . It addresses the critical role of solvent selection in determining reaction kinetics, yield, and predominantly, the regioselectivity between O-alkylation (ether formation) and C-alkylation (ring substitution).
Executive Summary
4-Nonylphenol (4-NP) acts as an ambient nucleophile containing two distinct reactive sites: the phenolic oxygen (hard nucleophile) and the ortho-carbon positions on the aromatic ring (soft nucleophile). While the para-position is blocked by the nonyl chain, solvent selection dictates the reaction pathway:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Expose the phenoxide anion, favoring
-alkylation (Williamson Ether Synthesis). -
Protic Solvents (e.g., Alcohols, Water): Solvate the oxygen via hydrogen bonding, hindering
-attack and favoring -alkylation (Friedel-Crafts/Electrophilic Substitution). -
Non-Polar/Green Solvents (e.g., Toluene, CPME): utilized in Phase Transfer Catalysis (PTC) or specific green workflows to balance solubility of the lipophilic nonyl chain with reaction kinetics.
Mechanistic Basis of Solvent Selection
The alkylation of 4-nonylphenol is governed by the HSAB (Hard and Soft Acids and Bases) theory and the solvation state of the phenoxide intermediate.
The Regioselectivity Switch
When 4-NP is deprotonated by a base, it forms the 4-nonylphenoxide anion. This anion is a resonance hybrid.
- -Attack (Kinetic Control): The negative charge is concentrated on the oxygen. This is the fastest reaction if the oxygen is "naked" (unsolvated).
- -Attack (Thermodynamic Control): The electron density is delocalized into the ring (ortho positions). If the oxygen is shielded by solvent molecules, the electrophile attacks the carbon ring.
Solvent Classes & Effects
| Solvent Class | Examples | Interaction with 4-NP Phenoxide | Outcome |
| Polar Aprotic | DMF, DMSO, NMP | Solvates cation ( | High |
| Polar Protic | Methanol, Ethanol, TFE | H-bonds strongly to Phenoxide | Favors |
| Non-Polar | Toluene, Heptane | Poor ion dissociation. Aggregates form. | Slow reaction unless Phase Transfer Catalyst is used. |
| Green/Ethers | CPME, 2-MeTHF | Moderate polarity; low water solubility. | Excellent for PTC and sustainable |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting a solvent based on the desired product (Ether vs. Alkyl-Phenol).
Figure 1: Decision tree for solvent selection based on regioselectivity requirements.
Experimental Protocols
Protocol A: High-Yield -Alkylation (Lab Scale)
Objective: Synthesis of 4-nonylphenyl methyl ether (Analytical Standard).
Mechanism: Classical Williamson Ether Synthesis (
Rationale: DMF has a high dielectric constant (
Reagents:
-
4-Nonylphenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Methyl Iodide (MeI, 1.5 eq)
-
Solvent: Anhydrous DMF (0.2 M concentration relative to NP)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask under
atmosphere. -
Solvation: Dissolve 4-nonylphenol in anhydrous DMF. Note: 4-NP is viscous; ensure complete dissolution.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of
gas will occur. Stir for 30 min at 0°C -> RT until gas evolution ceases. The solution will turn yellow/orange (phenoxide formation). -
Alkylation: Cool back to 0°C. Add Methyl Iodide dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). 4-NP (
) converts to Ether ( ). -
Workup (Critical for DMF): Pour mixture into ice-water (5x volume). Extract with Diethyl Ether or Hexane. Wash organic layer 3x with water (to remove DMF) and 1x with Brine.
-
Purification: Dry over
, filter, and concentrate.
Protocol B: Green -Alkylation (Phase Transfer Catalysis)
Objective: Scalable synthesis of nonylphenol ethoxylates or benzyl ethers. Solvent: Toluene / Water (Biphasic). Catalyst: Tetrabutylammonium Bromide (TBAB).
Rationale: 4-Nonylphenol is highly lipophilic and dissolves poorly in water but well in Toluene. The base (
Reagents:
-
4-Nonylphenol (1.0 eq)
-
Alkylating Agent (e.g., Benzyl Bromide, 1.2 eq)
-
NaOH (50% aq. solution, 2.0 eq)
-
TBAB (5 mol%)
-
Solvent: Toluene (0.5 M)
Procedure:
-
Dissolve 4-NP and Benzyl Bromide in Toluene.
-
Add TBAB catalyst.
-
Add 50% NaOH solution.
-
Agitation: Stir vigorously (>800 RPM). The reaction rate is mass-transfer limited.
-
Heat to 60-80°C. Monitor conversion (typically 4-12 hours).
-
Workup: Separate phases. The organic phase contains the product. Wash with dilute
then water. Evaporate Toluene.
Protocol C: -Alkylation (Ortho-Substitution)
Objective: Synthesis of 2,4-dialkylphenol (e.g., 2-benzyl-4-nonylphenol). Solvent: 2,2,2-Trifluoroethanol (TFE) or Neat (Solvent-free).
Rationale: TFE is a strong Hydrogen Bond Donor (HBD). It solvates the phenoxide oxygen, making it unreactive. This forces the electrophile to attack the aromatic ring (Friedel-Crafts like mechanism).
Procedure:
-
Dissolve 4-NP (1.0 eq) in TFE.
-
Add Base (KOtBu, 1.1 eq) to generate phenoxide.
-
Add Alkyl Halide (1.1 eq).
-
Reflux (70-80°C).
-
Result: High ratio of
-alkylated vs -alkylated product compared to DMF.
Solvent Performance Comparison Data
The following table summarizes solvent properties relevant to 4-Nonylphenol alkylation.
| Solvent | Dielectric Const.[1][2][3] ( | Boiling Pt. (°C) | Green Score* | Primary Use Case |
| DMF | 36.7 | 153 | Low (Toxic) | Small scale, difficult substrates, max |
| Acetone | 20.7 | 56 | Medium | Standard lab use (w/ |
| CPME | 4.8 | 106 | High | Green alternative to THF/Dioxane. Low peroxide risk. |
| Toluene | 2.4 | 110 | Medium | Best for 4-NP solubility . Ideal for PTC. |
| Water | 80.1 | 100 | High | Only as co-solvent in PTC (4-NP is insoluble). |
*Green Score based on GSK Solvent Sustainability Guide.
References
-
Solvent Effects on Phenolate Reactivity
- Kornblum, N., et al. "The Mechanism of the Reaction of Alkyl Halides with Phenoxides." Journal of the American Chemical Society, 1963.
- Insight: Establishes that polar aprotic solvents accelerate O-alkylation by desolv
-
(Canonical Reference)
-
Phase Transfer Catalysis for Lipophilic Phenols
- Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 1986.
- Insight: Details the Toluene/Water/Quat salt system ideal for long-chain alkylphenols.
-
Green Solvent Alternatives (CPME)
-
Watanabe, K. "The unique properties of cyclopentyl methyl ether (CPME) as a green solvent." Green Chemistry, 2013.
- Insight: Validates CPME as a replacement for THF in ether synthesis.
-
-
C- vs O-Alkylation Selectivity
- Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.
-
Insight: Authoritative text on how H-bonding solvents (TFE, Phenol) shield the oxygen to promote C-alkylation.[2]
-
4-Nonylphenol Specifics
- Soares, A., et al. "Alkylphenols in the Environment." Technological Aspects, 2008.
- Insight: Discusses the solubility and physical properties of 4-NP affecting process design.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of p-Nonylphenoxyethyl Chloride Oil
Welcome to the technical support center for the purification of p-nonylphenoxyethyl chloride oil. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. As an oily substance at room temperature, p-nonylphenoxyethyl chloride presents unique purification challenges compared to crystalline solids. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude p-nonylphenoxyethyl chloride?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of p-nonylphenol with a two-carbon electrophile containing a chlorine atom, or the chlorination of 2-(p-nonylphenoxy)ethanol.[1] Therefore, the most probable impurities include:
-
Unreacted p-nonylphenol: A common starting material that is acidic and can be difficult to separate due to its similar non-polar tail.
-
Residual Solvents: Solvents used in the reaction (e.g., toluene, dichloromethane, THF).
-
Byproducts of Chlorination: If using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, you may have sulfur-containing or other reactive byproducts.
-
Unreacted 2-(p-nonylphenoxy)ethanol: If this is the precursor, its high polarity relative to the product makes it a key impurity to remove.
-
Side-reaction Products: This can include small amounts of polymers or products from reactions with solvent.
Q2: My crude product is a dark or yellow-colored oil. What causes this discoloration and how can I remove it?
A2: Discoloration is a frequent issue and can stem from several sources. Phenolic compounds, like the starting material p-nonylphenol, are susceptible to oxidation, which forms highly colored quinone-type structures. Additionally, prolonged exposure to heat during the reaction or distillation can cause thermal decomposition, leading to colored impurities.[2]
To address this:
-
Activated Carbon Treatment: Before distillation or chromatography, dissolving the crude oil in a suitable solvent (e.g., hexane or dichloromethane) and stirring with a small amount of activated carbon for 15-30 minutes can effectively adsorb many colored impurities. The carbon is then removed by filtration through a pad of Celite®.
-
Optimized Distillation: Using a high vacuum to lower the boiling point minimizes thermal stress on the compound.[2]
Q3: Which primary purification method is better for p-nonylphenoxyethyl chloride: vacuum distillation or column chromatography?
A3: The choice depends on the scale of your experiment and the nature of the impurities.
| Feature | Vacuum Distillation | Flash Column Chromatography |
| Scale | Ideal for multi-gram to kilogram scale. | Best for milligram to multi-gram scale. |
| Throughput | High. Can purify large quantities in a single run. | Low. Can be time-consuming and labor-intensive for large amounts. |
| Impurity Type | Excellent for separating compounds with different boiling points (e.g., removing solvent or a much higher/lower boiling impurity). | Excellent for separating compounds with different polarities (e.g., removing polar p-nonylphenol from the less polar product).[3] |
| Cost | Lower solvent cost for large scales. | Can be expensive due to the cost of silica gel and large volumes of high-purity solvents. |
Recommendation: For most lab-scale preparations (>1 g), a preliminary aqueous workup followed by vacuum distillation is the most efficient method. If distillation fails to remove a critical impurity with a similar boiling point but different polarity, flash column chromatography is the preferred secondary method.
Q4: What are the key safety precautions when handling p-nonylphenoxyethyl chloride and the reagents for its purification?
A4: p-Nonylphenoxyethyl chloride and related compounds require careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Reactivity: As an alkyl chloride, it may be reactive. It is also corrosive and can cause skin and eye irritation or burns.[4][6] Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15-20 minutes.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Scenario 1: Vacuum Distillation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Violent Boiling | - Heating too rapidly.- Residual low-boiling solvents.- Insufficient stirring. | - Heat the distillation flask gradually using a heating mantle with a temperature controller.- Ensure all reaction solvents are removed via rotovap before high-vacuum distillation.- Always use a new, appropriately sized magnetic stir bar for vigorous stirring. This is critical for smooth boiling in viscous oils.[2] |
| Product Decomposes in Distillation Flask (Turns Dark) | - Distillation temperature is too high.- Prolonged heating time. | - Use a higher vacuum (lower pressure) to reduce the boiling point. A good vacuum pump is essential.- Insulate the distillation head and column with glass wool or aluminum foil to maintain the vapor temperature and improve efficiency, reducing the required pot temperature.[2] |
| Low or No Product Distilling Over | - Vacuum leak in the system.- Thermometer placed incorrectly.- Boiling point is higher than anticipated. | - Check all ground glass joints for proper sealing. Ensure they are lightly greased with vacuum grease.- The top of the thermometer bulb should be level with the bottom of the condenser side-arm to accurately measure the vapor temperature.- Confirm the identity and expected boiling point of your compound. You may need a stronger vacuum or higher temperature. |
| Purified Product is Still Impure (by NMR or GC-MS) | - Impurity has a very similar boiling point.- Inefficient fractionation. | - If the impurity has a different polarity (e.g., residual p-nonylphenol), wash the crude oil with a dilute base (like 1M NaOH) before distillation.- Use a short Vigreux or packed distillation column to improve separation efficiency between closely boiling liquids.[8] |
Scenario 2: Flash Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots on TLC) | - Incorrect solvent system (eluent).- Column was overloaded with crude material. | - Develop a proper solvent system using TLC first. Aim for a retention factor (Rf) of ~0.3 for the desired product. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.- As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude product. |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane). |
| Product Won't Elute from the Column (Low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate). |
| Streaking or Tailing of Spots on TLC/Column | - Compound is acidic or basic.- Sample is not fully soluble in the eluent. | - If your crude product contains residual acidic p-nonylphenol, it may streak. Pre-treating the crude material with an aqueous base wash can help.- Ensure the crude material is fully dissolved in a minimal amount of the eluent or loading solvent before applying it to the column. |
Detailed Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
This protocol is ideal for purifying p-nonylphenoxyethyl chloride on a scale of >5 grams.
Step-by-Step Methodology:
-
Aqueous Workup (Pre-treatment):
-
Dissolve the crude oil in an organic solvent in which it is freely soluble (e.g., diethyl ether or ethyl acetate, ~5-10 mL per gram of crude oil).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M NaOH solution (2 x 1 volume) to remove acidic impurities like p-nonylphenol.
-
Wash with deionized water (1 x 1 volume).
-
Wash with saturated NaCl solution (brine) (1 x 1 volume) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Vacuum Distillation Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is completely dry.
-
Place the crude, concentrated oil into the distillation flask with a magnetic stir bar.
-
Lightly grease all ground-glass joints with high-vacuum grease.
-
Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Begin vigorous stirring.
-
Slowly apply the vacuum. Observe for any initial bubbling as residual volatile solvents are removed.
-
Once a stable, low pressure is achieved, slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
When the temperature of the distilling vapor stabilizes at the boiling point of the product, switch to a clean receiving flask.
-
Collect the main fraction, monitoring the temperature and pressure. A stable boiling point indicates a pure compound.
-
Stop the distillation when the temperature either rises or drops, or when only a small amount of dark residue remains in the pot.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
-
Visualizations of Key Workflows
Workflow for Vacuum Distillation
Caption: A logical workflow for setting up and performing vacuum distillation.
Workflow for Flash Column Chromatography
Caption: Step-by-step process for purification by flash chromatography.
References
- Material Safety Data Sheet. (n.d.).
- DeArmond P.D., & DiGoregorio A.L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-63.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
- SAFETY DATA SHEET - Covestro. (2012, August 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
- 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses Procedure.
- Malononitrile. Organic Syntheses Procedure.
- 2-(p-Nonylphenoxy)ethanol. (n.d.). PubChem.
- Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? (2014, August 10).
- Technical Support Center: Purification of Salicyloyl Chloride Deriv
Sources
- 1. 2-(p-Nonylphenoxy)ethanol | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. innovativemfg.ca [innovativemfg.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
Controlling mono- vs bis-alkylation in nonylphenol ether synthesis
Topic: Controlling Mono- vs. Bis-Alkylation in Nonylphenol Ether Synthesis
Scope & Diagnostic Framework
Current Context: You are likely attempting to synthesize a functionalized nonylphenol ether (e.g., a linker for a surfactant, a PROTAC intermediate, or a chemically modified surface) by reacting 4-Nonylphenol with a bifunctional electrophile (e.g., 1,2-dibromoethane, 1,4-dibromobutane, or epichlorohydrin).
The Core Challenge: The "Mono vs. Bis" issue refers to the competition between forming the desired Mono-ether (functionalized tail) and the undesired Bis-ether (dimer/gemini surfactant mimic).
-
Target (Mono-Alkylation):
-
Impurity (Bis-Alkylation):
Because the nucleophilicity of the phenoxide ion does not change significantly after the first alkylation, the reaction rates (
Troubleshooting Guide (FAQs)
Q1: I am using a 1:1 molar ratio, but my yield of the bis-ether (dimer) is over 40%. Why?
A: In a 1:1 stoichiometry, as soon as the mono-ether is formed, it competes with the remaining dihalide for the unreacted phenoxide ions. Since the electrophilicity of the alkyl halide end of the mono-ether is comparable to the starting dihalide, the bis-alkylation is kinetically competitive.
-
Correction: You must shift the statistical probability. Use a minimum of 3–5 equivalents of the dihaloalkane relative to nonylphenol.
Q2: I increased the equivalents of the alkylating agent, but I still see significant dimer formation.
A: Check your Order of Addition . If you add the alkylating agent to the nonylphenol/base mixture, the local concentration of phenoxide is high relative to the alkylating agent at the point of contact, favoring the dimer.
-
Correction: Inverse Addition. Add the Nonylphenol/Base solution dropwise into a refluxing solution of the excess dihaloalkane. This ensures every phenoxide ion "sees" a vast excess of electrophile immediately.
Q3: Can I separate the mono- and bis-products if the reaction fails?
A: Yes, but it depends on the linker length.
-
Polarity: The Mono-ether contains a terminal halide (polar), while the Bis-ether is a "greasy" symmetric hydrocarbon (non-polar).
-
TLC Visualization: The Mono-ether will typically have a lower
value than the Bis-ether in non-polar solvents (e.g., Hexane/EtOAc). -
Purification: Silica gel chromatography is effective. Use a gradient starting with 100% Hexanes (elutes Bis) to 5% EtOAc/Hexanes (elutes Mono).
Q4: The reaction is too slow at reflux. Should I switch to a stronger base (NaH)?
A: Be cautious. While NaH generates the phenoxide rapidly, it requires anhydrous conditions.
-
Recommendation: Stick to
in Acetone or DMF . Potassium carbonate provides a "buffered" release of phenoxide. If kinetics are sluggish, add a catalytic amount of KI (Potassium Iodide) or a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to accelerate the substitution without increasing the basicity to levels that promote elimination side reactions.
Strategic Protocol: Synthesis of 2-(4-Nonylphenoxy)ethyl Bromide
Objective: Selective synthesis of the mono-alkylated product using 1,2-dibromoethane.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-Nonylphenol | Nucleophile | 1.0 eq | Limiting Reagent |
| 1,2-Dibromoethane | Electrophile | 5.0 - 10.0 eq | Critical Excess |
| Base | 2.0 eq | Anhydrous, Powdered | |
| Acetone | Solvent | 0.1 M | High dilution favors mono |
Step-by-Step Workflow
-
Preparation of Electrophile Pool:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dibromoethane (5.0 eq) in Acetone. Heat to a gentle reflux (
).
-
-
Preparation of Nucleophile Feed:
-
In a separate vessel, dissolve 4-Nonylphenol (1.0 eq) and
(2.0 eq) in Acetone. Stir for 15 minutes at room temperature to initiate phenoxide formation (solution may turn yellow).
-
-
Inverse Addition (The Control Step):
-
Using a pressure-equalizing addition funnel or syringe pump, add the Nucleophile suspension dropwise into the refluxing Electrophile Pool over a period of 1–2 hours .
-
Technical Note: Slow addition maintains a high
ratio throughout the reaction.
-
-
Reaction Monitoring:
-
Reflux for an additional 4–12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Endpoint: Disappearance of Nonylphenol.[1]
-
-
Workup (Removing Excess Dihalide):
-
Filter off inorganic salts (
, Excess ). -
Concentrate the filtrate via rotary evaporation. Crucial: 1,2-dibromoethane has a boiling point of ~131°C. You must use high vacuum or azeotropic distillation to remove the excess equivalents.
-
Verification: Check NMR for the disappearance of the triplet at
ppm (characteristic of the in the starting material) relative to the product signals.
-
Comparative Data: Stoichiometry vs. Product Distribution
The following table illustrates the theoretical and observed impact of electrophile equivalents on product distribution in Williamson ether synthesis of diols/dihalides.
| Equivalents of Dihalide | Addition Method | % Mono-Ether (Target) | % Bis-Ether (Impurity) | Technical Comment |
| 1.0 eq | Direct Mixing | ~30 - 40% | ~40 - 50% | Statistical distribution dominates. High waste.[1] |
| 2.0 eq | Direct Mixing | ~60% | ~25% | Improvement, but purification still difficult. |
| 5.0 eq | Inverse Addition | >85% | <5% | Optimal for synthesis. Excess dihalide is recoverable. |
| 10.0 eq | Inverse Addition | >95% | <1% | Highest purity, but higher solvent/reagent waste. |
Mechanistic Visualization
The following diagram maps the kinetic competition and the decision nodes required to favor the Mono-Ether pathway.
Caption: Kinetic pathway selection in Williamson ether synthesis. High local concentration of the dihalide (X-R-X) suppresses the secondary reaction of the Mono-Product with additional phenoxide.
References
-
Williamson Ether Synthesis Mechanism & Kinetics
-
Selectivity in Alkyl
-
Synthesis of Phenoxy-Alkyl Halides (Mono-Alkyl
-
Ambident Nucleophile Control (O- vs C-Alkyl
- Source: PharmaXChange.
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. francis-press.com [francis-press.com]
- 7. US4533758A - Alkylation of phenols to alkyl aryl ethers using phosphate catalysts - Google Patents [patents.google.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. fiveable.me [fiveable.me]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of Phenoxyethyl Chloride via Phase Transfer Catalysis
Welcome to the technical support center for the synthesis of 2-phenoxyethyl chloride. This guide is designed for researchers, chemists, and process development professionals engaged in the O-alkylation of phenol using 1,2-dichloroethane under phase transfer catalysis (PTC) conditions. Here, we move beyond simple protocols to dissect the intricate variables that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
The Core Reaction: A Baseline Protocol
The synthesis of 2-phenoxyethyl chloride is a classic example of a Williamson ether synthesis, a powerful method for forming C-O bonds.[1][2][3] The use of phase transfer catalysis (PTC) is particularly advantageous, as it facilitates the reaction between the water-soluble sodium phenoxide and the organic-soluble 1,2-dichloroethane, often eliminating the need for expensive, anhydrous, or polar aprotic solvents and allowing for milder reaction conditions.[1][4][5][6]
Baseline Protocol: Liquid-Liquid PTC
This protocol provides a reliable starting point for your experiments.
Reagents:
-
Phenol (1.0 eq)
-
1,2-Dichloroethane (DCE) (3.0-5.0 eq, serves as reactant and organic phase)
-
Sodium Hydroxide (NaOH), 50% aqueous solution (w/w) (1.5-2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.02-0.05 eq)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, 1,2-dichloroethane, and TBAB.
-
Base Addition: Begin vigorous stirring (≥500 RPM) to ensure good mixing between the phases. Slowly add the 50% NaOH solution to the mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to 60-70 °C. The reaction is typically complete within 4-8 hours.[2]
-
Monitoring: Track the disappearance of phenol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction to room temperature. Add water to dissolve the salts. Separate the organic layer.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Remove the excess 1,2-dichloroethane under reduced pressure. The crude product can be further purified by vacuum distillation.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the synthesis. Each problem is followed by an in-depth analysis of potential causes and actionable solutions.
Question 1: My reaction yield is very low, or the reaction has stalled. What are the likely causes?
Low conversion is one of the most frequent challenges. The root cause often lies in inefficient transport of the phenoxide anion into the organic phase or issues with the core reagents.
Possible Causes & Solutions:
-
Inefficient Agitation: The entire catalytic cycle depends on maximizing the interfacial surface area between the aqueous and organic phases.[8] If stirring is too slow, the catalyst cannot efficiently transport the phenoxide.
-
Solution: Increase the stirring rate significantly. For lab-scale reactions, aim for 500-1000 RPM. Ensure a vortex is visible, indicating good mixing at the phase boundary.
-
-
Inactive or "Poisoned" Catalyst: The phase transfer catalyst is the engine of the reaction. Its effectiveness can be compromised.
-
Cause A: Catalyst Choice: While TBAB is a robust, general-purpose catalyst, its lipophilicity might be insufficient in some systems.[9][10]
-
Solution: Consider a more lipophilic catalyst like Tetrabutylammonium Iodide (TBAI) or a phosphonium salt like hexadecyltributylphosphonium bromide, which can tolerate higher temperatures.[5] See Table 1 for a comparison.
-
Cause B: Catalyst Poisoning: Certain anions, particularly those that are highly polarizable and lipophilic (like iodide or tosylate), can pair very strongly with the quaternary ammonium cation, preventing it from transporting the desired phenoxide anion.[11] While less common with the chloride leaving group in this synthesis, be mindful of any iodide impurities in your reagents.
-
Solution: Ensure high-purity reagents. If iodide contamination is suspected, switching to a fresh lot of reagents or a different catalyst may be necessary.
-
-
Insufficient Base Concentration: The deprotonation of phenol to the active phenoxide nucleophile occurs in the aqueous phase or at the interface.[12] A dilute NaOH solution may not be sufficient to drive this equilibrium effectively.
-
Solution: Use a concentrated (e.g., 50% w/w) aqueous solution of NaOH. This high concentration increases the activity of the hydroxide ion and minimizes the amount of water in the system, which can be detrimental.[13]
-
-
Problem with Reagents:
-
Cause A: Wet Phenol: Phenol is hygroscopic. Excess water can hydrate the phenoxide anion, reducing its nucleophilicity.[12]
-
Solution: Use dry phenol. If necessary, melt and dry it under vacuum before use.
-
Cause B: Old 1,2-Dichloroethane: Over time, 1,2-dichloroethane can degrade.
-
Solution: Use a fresh bottle of the reagent or distill it before use.
-
Question 2: I'm observing significant byproduct formation. How can I improve selectivity?
The primary goal is selective O-alkylation. Formation of byproducts indicates that side reactions are competing with the desired pathway.
Common Byproducts & Mitigation Strategies:
-
Byproduct 1: Diphenoxyethane (Ph-O-CH₂-CH₂-O-Ph)
-
Cause: This byproduct forms when the desired product, 2-phenoxyethyl chloride, reacts with a second molecule of phenoxide. This is more likely to occur at high conversions when the concentration of the product is high and the concentration of 1,2-dichloroethane is low.
-
Solution 1: Stoichiometry Control: Use a larger excess of 1,2-dichloroethane (e.g., 5-10 equivalents). This ensures that the phenoxide is more likely to encounter a molecule of DCE than a molecule of the product.
-
Solution 2: Controlled Conversion: Do not push the reaction to 100% conversion of phenol. Stop the reaction at 90-95% conversion to minimize the formation of the dialkylated product. The unreacted phenol can be easily removed with a basic wash during work-up.
-
-
Byproduct 2: C-Alkylated Phenols
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho or para positions).[3][14] C-alkylation is generally favored by conditions that promote dissociation of the ion pair, such as highly polar, protic solvents.
-
Solution: One of the key advantages of PTC is the suppression of C-alkylation.[15] The "naked" phenoxide, loosely paired with the bulky quaternary ammonium cation in the non-polar organic phase, is sterically hindered from attacking via its ring carbons, favoring O-alkylation.[15] If C-alkylation is observed, it may suggest an issue with the phase-transfer mechanism. Ensure vigorous stirring and a sufficiently non-polar organic phase. Minimizing water content can also enhance O-alkylation selectivity.[13][15]
-
-
Byproduct 3: Hydrolysis Products (e.g., Ethylene Glycol)
-
Cause: 1,2-dichloroethane can undergo hydrolysis under strongly basic conditions, especially at elevated temperatures, to form ethylene glycol, which can then react further.[16] Although abiotic hydrolysis is generally slow, the high local concentration of hydroxide at the interface can promote this side reaction.[17][18]
-
Solution: Avoid excessive reaction temperatures. Maintain the temperature in the 60-70 °C range. Ensure the order of addition is correct (base added to the mixture of other reagents) to avoid exposing DCE to high concentrations of base alone.
-
Troubleshooting Workflow
To systematize your troubleshooting process, follow this decision tree.
Caption: A decision tree for troubleshooting low yield.
Data & Diagrams for Deeper Understanding
Table 1: Comparison of Common Phase Transfer Catalysts
| Catalyst Name | Abbreviation | Key Characteristics | Typical Use Case |
| Tetrabutylammonium Bromide | TBAB | Good balance of solubility in both phases, cost-effective, thermally stable.[9][19] | General-purpose catalyst for a wide range of PTC reactions, including this synthesis.[20] |
| Tetrabutylammonium Iodide | TBAI | More lipophilic than TBAB, iodide can act as a better leaving group in situ for some reactions (not primary role here). Can be prone to "poisoning". | When higher catalyst concentration in the organic phase is needed. |
| Tricaprylylmethylammonium Chloride | Aliquat 336 | High lipophilicity, very effective at transferring anions into the organic phase. | Difficult reactions where high catalyst activity is required. |
| Hexadecyltributylphosphonium Bromide | - | Higher thermal stability than ammonium salts, good for higher temperature reactions.[5] | Reactions requiring temperatures >100 °C. |
| Poly(ethylene glycol) | PEG | Acts as a neutral catalyst by complexing with the cation (Na⁺), making the anion more available.[21][22] | Alternative to onium salts, particularly in solid-liquid PTC.[21] |
The Phase Transfer Catalytic Cycle
The efficiency of the entire process hinges on the seamless operation of this catalytic cycle. The quaternary ammonium salt (Q⁺X⁻, where Q⁺ is TBAB and X⁻ is Br⁻) is the shuttle.
Caption: The catalytic cycle for phenoxyethyl chloride synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different solvent instead of using 1,2-dichloroethane as both solvent and reactant?
-
A: Yes. You can use a non-polar, water-immiscible solvent like toluene.[21] In this case, you would use a more typical stoichiometry of 1,2-dichloroethane (e.g., 1.1-1.2 equivalents). Using toluene can be advantageous as it rejects water, which can help keep the phenoxide nucleophile "naked" and more reactive.[13]
-
-
Q: Is it possible to run this reaction under solid-liquid PTC conditions?
-
A: Yes, solid-liquid (S-L) PTC is an excellent alternative.[21] In this setup, you would use solid, anhydrous sodium phenoxide (pre-formed or generated in situ and dried) with 1,2-dichloroethane as the solvent and a PTC catalyst. S-L PTC can offer advantages like avoiding hydrolysis side reactions and potentially easier product separation.[23]
-
-
Q: How critical is the temperature? Can I run it hotter to speed it up?
-
A: Temperature is a critical parameter. While increasing the temperature will increase the rate of the desired Sₙ2 reaction, it will also disproportionately increase the rates of side reactions like elimination and hydrolysis of the DCE.[2][24] The 60-70 °C range is often the optimal balance between reaction rate and selectivity.
-
-
Q: What is the role of the water in this reaction?
-
A: Water is the solvent for the sodium hydroxide and the initially formed sodium phenoxide. However, its role is complex. While necessary for the liquid-liquid setup, excess water can be detrimental. It can hydrate the phenoxide anion, shielding its negative charge and reducing its nucleophilicity.[12] This is why highly concentrated (50%) NaOH is recommended, as it minimizes the overall water content.[12][13]
-
-
Q: My catalyst seems to have decomposed (e.g., color change). What's happening?
-
A: Quaternary ammonium salts can undergo Hofmann elimination under strongly basic conditions at elevated temperatures, although TBAB is relatively robust. If you suspect catalyst decomposition, consider using a more thermally stable phosphonium salt or lowering the reaction temperature.
-
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Retrieved February 8, 2026, from [Link]
-
Hsieh, T. F., & Lee, K. T. (2006). Phase-transfer catalyzed allylation of sodium phenoxide in a solid–liquid system. Journal of the Taiwan Institute of Chemical Engineers, 37(4), 369-374. Retrieved February 8, 2026, from [Link]
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved February 8, 2026, from [Link]
-
Permana, D., et al. (2021). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI. Retrieved February 8, 2026, from [Link]
-
Gelbard, G., & Viout, P. (1982). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 104(25), 7175-7179. Retrieved February 8, 2026, from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). OperaChem. Retrieved February 8, 2026, from [Link]
-
Dalal, M. (n.d.). Phase Transfer Catalysis. Dalal Institute. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia. Retrieved February 8, 2026, from [Link]
-
De Zani, D., & Colombo, M. (2012, March 14). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Vapourtec. Retrieved February 8, 2026, from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Macmillan Group. Retrieved February 8, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset. Retrieved February 8, 2026, from [Link]
-
University of Illinois. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (2020, July 15). Williamson ether synthesis. Wikipedia. Retrieved February 8, 2026, from [Link]
-
Bhongale, P., & Rode, C. V. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 64(3), 519-583. Retrieved February 8, 2026, from [Link]
-
OECD Existing Chemicals Database. (2002, June 27). 1,2-DICHLOROETHANE CAS N°: 107-06-2. OECD. Retrieved February 8, 2026, from [Link]
- Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds. Google Patents.
-
Mondal, J., & Modak, A. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Retrieved February 8, 2026, from [Link]
- Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide. Google Patents.
-
ResearchGate. (2025, August 10). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Request PDF. Retrieved February 8, 2026, from [Link]
-
Encyclopedia.pub. (2021, February 9). Tetrabutylammonium Bromide. Encyclopedia.pub. Retrieved February 8, 2026, from [Link]
-
Halpern, M. (n.d.). Good Intent But Bad Choice of PTC Reaction Conditions. PTC Organics, Inc. Retrieved February 8, 2026, from [Link]
-
Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. Retrieved February 8, 2026, from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved February 8, 2026, from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved February 8, 2026, from [Link]
-
PTC Organics. (n.d.). Industrial Phase Transfer Catalysis. PTC Organics. Retrieved February 8, 2026, from [Link]
-
Barbash, J. E., & Reinhard, M. (1989). Abiotic dehalogenation of 1,2-dichloroethane and 1,2-dibromoethane in aqueous solution containing hydrogen sulfide. Environmental Science & Technology, 23(11), 1349-1358. Retrieved February 8, 2026, from [Link]
-
Eckert, C. A., et al. (n.d.). Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids. Georgia Institute of Technology. Retrieved February 8, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved February 8, 2026, from [Link]
-
Digital Commons @ NJIT. (1986, December 31). High temperature reactions of 1,2-dichloroethane with water vapor in a tubular reactor. NJIT. Retrieved February 8, 2026, from [Link]
-
ACS Publications. (2022, October 11). Effect of Trace Water on the 1,2-Dichloroethane Cracking over Zeolite Catalysts. ACS Publications. Retrieved February 8, 2026, from [Link]
-
World Health Organization. (n.d.). 1,2-Dichloroethane in Drinking-water. WHO. Retrieved February 8, 2026, from [Link]
Sources
- 1. ijirset.com [ijirset.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. tandfonline.com [tandfonline.com]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. vapourtec.com [vapourtec.com]
- 21. researchgate.net [researchgate.net]
- 22. iagi.or.id [iagi.or.id]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Nonylphenol Alkylation
Welcome to the Advanced Catalysis Support Hub. Ticket ID: NP-ALK-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Temperature Optimization & Troubleshooting for Phenol-Nonene Alkylation
Executive Summary: The Thermal Sweet Spot
In the alkylation of phenol with nonene (propylene trimer) to produce nonylphenol (NP), temperature is the master variable.[1][2] It dictates not just the reaction rate, but the critical selectivity between the para-isomer (desired for surfactants), the ortho-isomer, and the formation of di-nonylphenol (DNP) byproducts.
The Core Conflict:
-
Kinetic Control (<60°C): High ortho-selectivity, slow conversion, high viscosity.
-
Thermodynamic Control (80°C–120°C): High para-selectivity, rapid conversion.
-
Thermal Degradation (>130°C): Catalyst deactivation (desulfonation of resins), nonene oligomerization, and oxidation (color bodies).
For most solid acid catalysts (e.g., Amberlyst™ 15, Zeolites), the optimal window is 80°C to 110°C .
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by our users.
Q1: My conversion rate is stalling at <70% despite extended reaction times. Is my temperature too low?
Diagnosis: Likely yes, but check catalyst moisture first.
Technical Insight: Alkylation is an electrophilic aromatic substitution. At temperatures below 60°C, the activation energy barrier for the carbocation formation from nonene is not efficiently overcome. However, a common "silent killer" is water. Acid catalysts (especially sulfonic acid resins) are hygroscopic. Water molecules bind to the active sulfonic acid sites (
-
Temperature: Increase reactor temperature to 85°C .
-
Catalyst Pre-treatment: Ensure your Amberlyst™ 15 or zeolite is dried (e.g., 105°C under vacuum for 4 hours) before use.
-
Protocol: If using a semi-batch process, ensure the phenol is at the setpoint before starting the nonene feed.
Q2: I am seeing high levels of Di-Nonylphenol (DNP) and "heavies" in my GC trace. Should I lower the temperature?
Diagnosis: High temperature is a factor, but the Molar Ratio is the primary culprit. Technical Insight: DNP formation is a consecutive reaction. Once mono-nonylphenol is formed, it is more electron-rich than phenol (due to the alkyl group's inductive effect) and thus more reactive toward further alkylation. High temperatures (>120°C) accelerate this second step. Corrective Action:
-
Molar Ratio: The most effective fix is not just lowering temperature, but increasing the Phenol:Nonene molar ratio. We recommend a ratio of 1.5:1 to 3:1 . The excess phenol "dilutes" the mono-alkylated product, statistically reducing the chance of a second attack.
-
Temperature: Cap your exotherm at 110°C .
Q3: The product color is yellow/brown instead of clear. Is this thermal oxidation?
Diagnosis: Yes, likely caused by hot spots or trace metals. Technical Insight: Phenolic compounds are prone to oxidation to quinones, which are highly colored. This is accelerated at temperatures >120°C, especially if the reaction is not under an inert atmosphere. Corrective Action:
-
Inerting: Run the reaction under a strict Nitrogen (
) blanket. -
Thermal Limit: Ensure your heating jacket/oil bath does not exceed 140°C to prevent localized overheating at the reactor wall.
Q4: My catalyst activity drops significantly after just 2 cycles. Why?
Diagnosis: Thermal deactivation (Desulfonation or Fouling). Technical Insight: If you are using sulfonated polystyrene resins (e.g., Amberlyst 15, Dowex 50W), the sulfonic acid groups begin to cleave off (desulfonate) at temperatures above 120°C . Once lost, activity cannot be regenerated. Alternatively, nonene oligomers (gums) may be blocking the pores. Corrective Action:
-
Strict Limit: Never exceed 120°C with styrenic resins.
-
Regeneration: Wash the spent catalyst with methanol or acetone to remove oligomers, then dry. If activity does not return, thermal desulfonation has occurred (irreversible).
Experimental Protocol: Temperature Optimization Run
Objective: Determine the optimal temperature for para-selectivity using Amberlyst™ 15.
Materials:
-
Phenol (Reagent Grade, >99%)
-
Nonene (Propylene Trimer)
-
Catalyst: Amberlyst™ 15 (Dry form)[3]
-
Equipment: 3-neck flask, reflux condenser, addition funnel,
line, mechanical stirrer.
Workflow:
-
Catalyst Loading: Load Phenol (188 g, 2.0 mol) and Amberlyst 15 (5.0 g, ~2.5 wt% of phenol) into the reactor.
-
Inerting: Purge system with
for 15 mins. -
Heating: Heat phenol to the target test temperature (Start at 80°C ).
-
Addition: Add Nonene (126 g, 1.0 mol) dropwise over 60 minutes.
-
Note: The reaction is exothermic.[4] Adjust addition rate to maintain Temp
.
-
-
Cook Period: Hold temperature for 2 hours post-addition.
-
Sampling: Take aliquots at t=0, 60, 120, 180 mins. Quench immediately and analyze via GC.
Data Summary: Temperature Impact
The following table summarizes typical trends observed in acid-catalyzed phenol alkylation (e.g., using Amberlyst 15 or Zeolite HY).
| Parameter | 60°C (Low) | 90°C (Optimal) | 130°C (High) |
| Nonene Conversion | 60 - 75% | >98% | >99% |
| Selectivity (p-NP) | Moderate (~70%) | High (~85-90%) | High (~80%)* |
| Selectivity (o-NP) | High (~25%) | Low (<10%) | Low (<5%) |
| Byproduct (DNP) | Low (<2%) | Low (<5%) | High (>10%) |
| Reaction Time | >6 Hours | 2-3 Hours | <1 Hour |
| Catalyst Stability | Excellent | Good | Poor (Degradation) |
*Note: At very high temperatures, selectivity to p-NP may drop slightly due to transalkylation or de-alkylation equilibria.
Visualizations
Figure 1: Reaction Network & Thermal Pathways
This diagram illustrates the main reaction (desired) versus the thermal side reactions (undesired).
Caption: Reaction pathway showing the shift from kinetic (ortho) to thermodynamic (para) control and the risk of di-alkylation at high temperatures.
Figure 2: Troubleshooting Logic Flow
Use this flowchart to diagnose yield or purity issues during your runs.
Caption: Decision tree for diagnosing common alkylation issues based on temperature and stoichiometry.
References
-
Schmidt, R. J. (2005). Industrial Catalytic Processes: Phenol Alkylation. Applied Catalysis A: General. [Link]
- Zhang, S., et al. (2016). Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid.
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
Sources
- 1. CN1039707C - Preparation method of p-nonyl phenol - Google Patents [patents.google.com]
- 2. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
- 3. DuPont™ AmberLyst™ 15DRY [dupont.com]
- 4. dupont.com [dupont.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(2-Chloroethoxy)-4-nonylbenzene
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(2-Chloroethoxy)-4-nonylbenzene, a key intermediate in various synthetic pathways. Beyond a mere spectral interpretation, we will delve into the rationale behind the expected chemical shifts and coupling patterns. Furthermore, this guide will offer a comparative overview of alternative analytical techniques, providing the experimental data and protocols necessary to make informed decisions for the comprehensive characterization of this compound.
Section 1: 1H NMR Spectrum Analysis of 1-(2-Chloroethoxy)-4-nonylbenzene
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] The 1H NMR spectrum, in particular, reveals the electronic environment of each proton, offering insights into its connectivity and spatial arrangement.
Predicted 1H NMR Spectrum
Caption: Molecular structure of 1-(2-Chloroethoxy)-4-nonylbenzene.
The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3]
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -OC2H4Cl) | 6.8 - 7.0 | Doublet | 2H | Shielded by the electron-donating oxygen atom. |
| Ar-H (ortho to -C9H19) | 7.0 - 7.2 | Doublet | 2H | Less shielded than the protons ortho to the oxygen. |
| -O-CH2 -CH2-Cl | 4.1 - 4.3 | Triplet | 2H | Deshielded by the adjacent electronegative oxygen atom. |
| -O-CH2-CH2 -Cl | 3.7 - 3.9 | Triplet | 2H | Deshielded by the adjacent electronegative chlorine atom. |
| Ar-CH2 -(CH2)7-CH3 | 2.5 - 2.7 | Triplet | 2H | Benzylic protons are deshielded by the aromatic ring. |
| Ar-CH2-(CH2 )7-CH3 | 1.2 - 1.6 | Multiplet | 14H | Aliphatic protons in the nonyl chain. |
| Ar-(CH2)8-CH3 | 0.8 - 1.0 | Triplet | 3H | Terminal methyl group of the nonyl chain. |
In-depth Interpretation and Causality
The predicted spectrum reveals several key features:
-
Aromatic Region (6.8 - 7.2 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating alkoxy group are expected to be upfield (more shielded) compared to the protons ortho to the alkyl chain.
-
Chloroethoxy Group (3.7 - 4.3 ppm): The two methylene groups of the chloroethoxy moiety will appear as two distinct triplets due to spin-spin coupling with each other. The methylene group directly attached to the oxygen (-O-CH2-) will be further downfield (more deshielded) due to the higher electronegativity of oxygen compared to chlorine.
-
Nonyl Group (0.8 - 2.7 ppm): The nonyl chain will show a triplet for the terminal methyl group, a triplet for the benzylic methylene group, and a broad multiplet for the remaining methylene groups. The benzylic protons are deshielded by the magnetic anisotropy of the aromatic ring.
Experimental Protocol for 1H NMR Spectroscopy
A robust and reproducible 1H NMR spectrum can be obtained by following a standardized protocol.
Materials:
-
1-(2-Chloroethoxy)-4-nonylbenzene sample (5-10 mg)
-
Deuterated chloroform (CDCl3) with 0.03% TMS
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial and gently swirl to dissolve the sample completely.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Solvent: CDCl3
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K
-
-
Data Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Caption: Experimental workflow for 1H NMR analysis.
Section 2: Comparative Analysis with Alternative Techniques
While 1H NMR is indispensable for structural elucidation, a comprehensive characterization often necessitates orthogonal analytical techniques to confirm identity and assess purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) coupled with MS are powerful alternatives.[4][5]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[4][5]
Advantages over 1H NMR:
-
Higher Sensitivity: HPLC-MS can detect and quantify analytes at much lower concentrations (ppm to ppb levels).
-
Purity Assessment: It is an excellent tool for identifying and quantifying impurities.
-
Matrix Compatibility: Can be adapted to analyze samples in complex matrices.[5]
Experimental Protocol for HPLC-MS:
-
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: An Agilent 6230B TOF or a triple quadrupole mass spectrometer.[5]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol and dilute to an appropriate concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[6]
Advantages over 1H NMR:
-
Excellent Separation: Provides high-resolution separation of volatile components in a mixture.
-
Library Matching: The electron ionization (EI) mass spectra can be compared against extensive libraries for confident compound identification.
-
Sensitivity for Volatiles: Highly sensitive for the detection of volatile impurities.
Experimental Protocol for GC-MS:
-
Instrumentation:
-
GC System: An Agilent 8890 GC System or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or hexane.
Comparative Summary
| Feature | 1H NMR Spectroscopy | HPLC-MS | GC-MS |
| Primary Application | Structural Elucidation | Quantification, Purity Analysis | Separation and Identification of Volatiles |
| Sensitivity | Milligram range | Picogram to nanogram range | Picogram to nanogram range |
| Sample Requirements | Pure sample, soluble | Soluble in mobile phase | Volatile, thermally stable |
| Structural Information | Detailed connectivity | Molecular weight, fragmentation | Fragmentation pattern, library match |
| Quantitative Analysis | Possible with internal standard | Excellent | Excellent |
graph decision_tree { rankdir=TB; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a [label="Characterization Goal"]; b [label="Structural Elucidation"]; c [label="Purity & Quantification"]; d [label="Volatile Impurity Analysis"];node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; e [label="1H NMR"]; f [label="HPLC-MS"]; g [label="GC-MS"];
a -> b; a -> c; a -> d;
b -> e; c -> f; d -> g; }
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The comprehensive characterization of 1-(2-Chloroethoxy)-4-nonylbenzene requires a multi-faceted analytical approach. While 1H NMR spectroscopy stands as the cornerstone for unambiguous structural elucidation, techniques like HPLC-MS and GC-MS provide invaluable orthogonal data for purity assessment and quantification. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical workflow to ensure the quality and integrity of their chemical entities, a critical step in the drug development pipeline.
References
-
PubChem. 1-(2-chloroethoxy)-4-nonylbenzene. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Iowa State University. NMR Coupling Constants. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]
-
Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
PMC. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. [Link]
-
SIELC Technologies. Benzene, 1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-4-octyl-. [Link]
-
The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
chemrevise.org. 22.Analytical Techniques. [Link]
-
Phenomenex. Explore Our Analytical Techniques & Services. [Link]
-
Doc Brown's Chemistry. The H-1 NMR spectrum of 1-chloro-2-methylpropane. [Link]
-
PubChem. 1-Chloro-4-nonylbenzene. [Link]
-
PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene. [Link]
-
Allied Academies. Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. [Link]
Sources
The Odd-Even Effect in Liquid Crystal Transition Temperatures: A Comparative Guide for Nonyl Derivatives
For researchers and professionals in drug development and materials science, understanding the nuanced phase behavior of liquid crystals is paramount for their application in displays, sensors, and drug delivery systems. A fascinating and critical phenomenon governing this behavior is the "odd-even effect," where the transition temperatures of a homologous series of liquid crystals alternate as the number of carbon atoms in a flexible alkyl chain changes from an even to an odd number. This guide provides an in-depth technical comparison of the odd-even effect with a specific focus on nonyl (n=9) derivatives within the well-studied 4-alkyl-4'-cyanobiphenyl (nCB) homologous series. We will explore the underlying molecular principles and provide supporting experimental data and methodologies to offer a comprehensive understanding for researchers in the field.
The Underlying Principle: Molecular Shape and Anisotropy
The odd-even effect is not merely a numerical curiosity; it is a direct consequence of the conformational changes in the terminal alkyl chain and its impact on the overall molecular shape and anisotropy. Liquid crystal phases, such as the nematic and smectic phases, are characterized by long-range orientational order of anisotropic (rod-like or disk-like) molecules. The stability of these phases, and thus the transition temperatures, is highly dependent on the efficiency of molecular packing.
-
Even-numbered chains: When the alkyl chain has an even number of carbon atoms (e.g., octyl, decyl), the final carbon-carbon bond is oriented, on average, parallel to the long axis of the rigid molecular core. This conformation results in a more linear, elongated molecular shape, which enhances the parallel alignment between molecules. This improved packing efficiency leads to a more stable liquid crystalline phase and, consequently, a higher clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid).
-
Odd-numbered chains: Conversely, for chains with an odd number of carbon atoms (e.g., nonyl, undecyl), the terminal C-C bond is, on average, tilted with respect to the molecular core's long axis. This "kink" in the chain disrupts the linearity of the molecule, making it less rod-like. This deviation from a perfectly linear shape hinders efficient parallel packing, reducing the stability of the liquid crystalline phase and resulting in a lower clearing temperature compared to its even-numbered neighbors.
This alternation in molecular geometry and its effect on intermolecular interactions is the fundamental cause of the observed odd-even effect in transition temperatures.
Comparative Analysis: Nonyl (9CB) vs. Its Homologues
To illustrate this effect, we will compare the experimentally determined transition temperatures of 4-nonyl-4'-cyanobiphenyl (9CB) with its adjacent even- and odd-chained homologues. The nCB series is a well-characterized family of liquid crystals, making it an excellent model system for this analysis.
| Compound | Alkyl Chain Length (n) | Melting Point (Cr → N or SmA) (°C) | Smectic A → Nematic (TAN) (°C) | Nematic → Isotropic (TNI) (°C) |
| 7CB | 7 | 30.0 | - | 42.8 |
| 8CB | 8 | 21.5 | 33.5 | 40.5 |
| 9CB | 9 | 42.0 | 40.0 | 49.5 |
| 10CB | 10 | 45.0 | 48.0 | - |
| 11CB | 11 | 53.0 | - | - |
| 12CB | 12 | 48.0 | - | - |
Note: The absence of a TAN value indicates that the compound transitions directly from the crystalline to the nematic phase or from the smectic A to the isotropic phase. For 10CB, 11CB and 12CB, the nematic phase is not observed, and they exhibit a direct smectic A to isotropic transition. Data compiled from various experimental sources.[1][2]
From the data, the odd-even effect is clearly discernible in the Nematic to Isotropic (TNI) transition temperatures. The TNI of 9CB (49.5 °C) is higher than that of 8CB (40.5 °C). However, the general trend shows that as the chain length increases, the clearing point of odd-numbered members is typically lower than the subsequent even-numbered member. The melting points also exhibit an alternating behavior, although this is often more complex due to the influence of crystal packing forces which are not solely dependent on the alkyl chain conformation in the fluid mesophase.
Experimental Methodologies for Characterization
The determination of liquid crystal transition temperatures is primarily accomplished through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected by the DSC as a peak in the heat flow curve.
Experimental Protocol:
-
Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min).
-
Thermal Cycling: The sample is typically heated to a temperature well above its isotropic transition to erase any thermal history, then cooled at a controlled rate, and finally heated again. The data from the second heating scan is often used for analysis to ensure a consistent thermal history.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic transitions (e.g., melting, nematic to isotropic) appear as peaks, while exothermic transitions (e.g., crystallization) appear as inverted peaks. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Caption: Workflow for determining liquid crystal transition temperatures using DSC.
Polarizing Optical Microscopy (POM)
POM is an essential technique for the direct visualization and identification of liquid crystal phases.[4] It utilizes polarized light to reveal the anisotropic nature of liquid crystals, which results in characteristic optical textures for different mesophases.
Experimental Protocol:
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through the microscope with crossed polarizers. Isotropic liquids appear dark, while liquid crystalline phases are birefringent and exhibit colorful textures.
-
Thermal Analysis: The sample is slowly heated and cooled while observing the changes in texture. The temperatures at which these textural changes occur correspond to the phase transition temperatures. This method is particularly useful for confirming the types of liquid crystal phases present.
Sources
- 1. Miscibility Studies of Bismesogen CBnCB Forming Nematic Twist-Bend Phase with Cyanobiphenyls nCB [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. SYNTHON Chemicals Shop | 4-Undecyl-4'-cyanobiphenyl | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
A Comparative Guide to HPLC Purity Analysis Methods for Long-Chain Phenoxy Chlorides
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of long-chain phenoxy chlorides. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and strategic choices that underpin robust and reliable analytical method development.
The Analytical Challenge: Long-Chain Phenoxy Chlorides
Long-chain phenoxy chlorides represent a class of molecules characterized by significant hydrophobicity due to their long alkyl chains and aromatic structures. This inherent non-polarity presents several analytical challenges in reversed-phase HPLC (RP-HPLC), the most common analytical mode.[1] Key difficulties include:
-
Strong Retention: The high hydrophobicity leads to very long retention times on standard C18 columns, often requiring high concentrations of organic solvents and extended gradient elution times.
-
Poor Solubility: These compounds often have limited solubility in the highly aqueous mobile phases used at the beginning of a typical reversed-phase gradient, which can lead to poor peak shape and sample precipitation.[2]
-
Co-elution of Impurities: Structurally similar impurities, such as positional isomers or homologs, can be difficult to resolve from the main analyte peak, complicating accurate purity assessment.[3]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility in separating complex mixtures.[4][5] This guide will compare two distinct RP-HPLC methods, demonstrating how a strategic choice of column chemistry can overcome these challenges.
Method A: The Workhorse - C18 (ODS) Column
The C18, or octadecylsilane, column is the most widely used stationary phase in reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions, making it a logical first choice for retaining and separating non-polar analytes.[6]
Rationale for Use: A C18 column is excellent for general-purpose separation of hydrophobic molecules. The primary separation mechanism is based on hydrophobic interactions between the analyte and the stationary phase. For long-chain phenoxy chlorides, this ensures sufficient retention to separate them from more polar, early-eluting impurities.
Limitations: While robust, the C18 phase relies almost exclusively on hydrophobicity.[6] If the main peak and its critical impurities share very similar hydrophobic characteristics, a C18 column may fail to provide adequate resolution.
Method B: The Alternative Selectivity - Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a different separation mechanism by incorporating a phenyl ring into the stationary phase ligand.[7] This provides a "mixed-mode" character, combining hydrophobic interactions from the hexyl chain with aromatic interactions (π-π stacking) from the phenyl group.[6][7]
Rationale for Use: The presence of the phenoxy group in the target molecules makes them candidates for π-π interactions. A Phenyl-Hexyl column can exploit these interactions to provide an alternative selectivity compared to a C18 column.[8][9] This can be particularly effective for separating aromatic compounds or resolving molecules that co-elute on a C18 phase.[3][6] The hexyl chain provides a moderate hydrophobic character, which can help to reduce the excessively long retention times often seen with highly hydrophobic analytes on C18 columns.[7]
Head-to-Head Comparison: C18 vs. Phenyl-Hexyl
The choice between these two columns can significantly impact resolution, analysis time, and overall method performance. The following table summarizes a hypothetical, yet typical, comparison based on experimental data for separating a long-chain phenoxy chloride from a critical aromatic impurity.
| Performance Metric | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale for Difference |
| Resolution (Rs) between API & Impurity | 1.4 (Inadequate) | 2.2 (Baseline Resolved) | The Phenyl-Hexyl phase introduces π-π interactions, providing an orthogonal separation mechanism that enhances selectivity for aromatic compounds.[6][9] |
| API Retention Time (t_R) | 25.2 min | 19.8 min | The C18 phase is more nonpolar and has stronger hydrophobic retention, leading to longer run times for highly nonpolar analytes.[8] |
| Analysis Time | 35 min | 25 min | Shorter retention on the Phenyl-Hexyl column allows for a shorter gradient and faster overall analysis. |
| Peak Tailing Factor (T_f) | 1.5 | 1.1 | The alternative selectivity can sometimes improve peak shape by reducing secondary interactions with the silica backbone. |
| Solvent Consumption | ~42 mL | ~30 mL | Faster analysis time directly translates to lower consumption of mobile phase solvents. |
Experimental Protocols
Adherence to validated analytical methods is a strict requirement of Good Manufacturing Practices (GMP) to ensure accuracy and reproducibility.[4] The following protocols are provided as a detailed starting point for method development.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the long-chain phenoxy chloride sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water. Ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
System Suitability Testing (SST): Before sample analysis, the HPLC system's performance must be verified.[10] A standard solution is injected multiple times to check for key parameters.[11]
-
Tailing Factor: Should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: For five replicate injections, RSD should be ≤ 2.0%.
-
Theoretical Plates (N): Should be ≥ 2000.
Detailed HPLC Method Parameters
| Parameter | Method A: C18 (ODS) | Method B: Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 30 min | 60% B to 95% B over 20 min |
| Flow Rate | 1.2 mL/min | 1.2 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 10 µL | 10 µL |
| UV Detection | 275 nm | 275 nm |
| Diluent | Acetonitrile/Water (50:50) | Acetonitrile/Water (50:50) |
Note on Mobile Phase: The use of an acid like formic acid helps to control the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[12] Gradient elution, where the mobile phase composition is changed during the run, is necessary for analyzing complex samples with a wide range of polarities.[1][12]
Experimental & Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to the final purity calculation, a process that is fundamental to converting raw data into meaningful results.[4]
Caption: A typical workflow for HPLC purity analysis.
Conclusion and Recommendations
For the purity analysis of long-chain phenoxy chlorides, a Phenyl-Hexyl column often provides a significant advantage over the more conventional C18 phase. The alternative selectivity afforded by π-π interactions can resolve critical impurities that are otherwise difficult to separate based on hydrophobicity alone. This leads to a more accurate, efficient, and robust analytical method.
It is recommended that during method development for aromatic and hydrophobic compounds, both C18 and Phenyl-Hexyl columns be screened to determine the optimal stationary phase. This empirical approach ensures the selection of a method that is truly fit for its intended purpose, meeting the stringent requirements of the pharmaceutical industry.[5][13]
References
- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
- Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Phenomenex. (2025, June 6).
- Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
- alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Benchchem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
- Tosoh Bioscience. (n.d.).
- Agilent. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155.
- LCGC International. (2020, November 11).
- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
- WJPMR. (2023, December 11).
- Santhosh G. et al. (2014). Hplc method development and validation: an overview. International Journal of Pharmaceutical Research & Analysis.
- Drawell. (2024, April 28).
- Ghugare, P. S., & Kumar, S. (2025, December 10).
- LCGC International. (2024, October 15).
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Interchim technology. (n.d.). HPLC method Development.
- Hadavi, S., et al. (2025, January 24). Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed.
- PharmaCores. (2025, May 27). HPLC Method development: an overview.
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- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
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- 8. support.waters.com [support.waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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Safety Operating Guide
1-(2-Chloroethoxy)-4-nonylbenzene proper disposal procedures
Comprehensive Laboratory Disposal Protocol for 1-(2-Chloroethoxy)-4-nonylbenzene
As a researcher or drug development professional, managing chemical waste with precision is as critical as the synthesis or assay itself. 1-(2-Chloroethoxy)-4-nonylbenzene presents a unique dual-hazard profile: it combines the environmental persistence and endocrine-disrupting properties of a nonylphenol derivative with the specific incineration requirements of a halogenated organic compound.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal environmental regulations and institutional safety standards.
Chemical & Hazard Profiling
Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the waste stream classification.
Table 1: Chemical Properties & Waste Classification Summary
| Property | Specification | Operational Implication |
| Chemical Name | 1-(2-Chloroethoxy)-4-nonylbenzene | Target compound for disposal. |
| CAS Number | 20543-09-3[1] | Use for accurate waste manifesting. |
| Molecular Formula | C17H27ClO[1] | Presence of Chlorine (Cl) dictates the waste stream. |
| Primary Hazard 1 | Halogenated Organic | Requires high-temperature incineration with acid gas scrubbers. |
| Primary Hazard 2 | Aquatic Toxicity / Endocrine Disruption | Strict Zero-Drain Policy. Cannot be released into municipal water systems. |
| Waste Category | Halogenated Organic Waste | Must be segregated from non-halogenated solvents. |
Mechanistic Reasoning for Disposal Strategy
The disposal strategy for 1-(2-Chloroethoxy)-4-nonylbenzene is driven by two structural features:
-
The Chloroethyl Group: During combustion, halogenated compounds generate hydrogen chloride (HCl) gas and, under suboptimal temperatures, highly toxic dioxins and furans. Therefore, this chemical must be processed at an EPA-licensed facility equipped with high-temperature rotary kiln incinerators and alkaline scrubbers to neutralize acid gases[2][3].
-
The Nonylphenol Moiety: Nonylphenol derivatives are highly toxic to aquatic life and act as potent endocrine disruptors. Even trace amounts poured down a sink can bypass standard municipal wastewater treatment, leading to severe environmental contamination.
Standard Operating Procedure (SOP): Laboratory Accumulation & Segregation
This step-by-step methodology ensures that the waste is safely contained at the point of generation.
Phase 1: Preparation & PPE
-
Causality: The chloroethoxy group can act as an alkylating agent, posing risks of skin irritation or sensitization.
-
Step 1: Conduct all transfers and waste consolidation inside a certified chemical fume hood to prevent inhalation of any residual vapors or associated solvent fumes.
-
Step 2: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, safety goggles, and nitrile or neoprene gloves (double-gloving is recommended if handling concentrated stock).
Phase 2: Waste Segregation
-
Causality: Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs, as the entire mixed volume must now be treated as halogenated waste. Furthermore, improper mixing can lead to incompatible chemical reactions.
-
Step 1: Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass carboys are standard for halogenated organics.
-
Step 2: Verify that the container is strictly designated for "Halogenated Organic Waste." Do not mix with heavy metals, strong oxidizers, or non-halogenated solvents (e.g., pure ethanol, hexane).
-
Step 3: Carefully pour the 1-(2-Chloroethoxy)-4-nonylbenzene waste (and any associated halogenated wash solvents like dichloromethane) into the container using a funnel to prevent spills.
Phase 3: Satellite Accumulation Area (SAA) Management
-
Causality: The EPA's Resource Conservation and Recovery Act (RCRA) mandates strict "cradle-to-grave" tracking of hazardous waste[3][4]. SAA compliance prevents regulatory fines and accidental exposures[5].
-
Step 1: Immediately cap the waste container tightly. Never leave a waste funnel resting in the container.
-
Step 2: Attach a hazardous waste tag. Explicitly write out the full chemical name: "1-(2-Chloroethoxy)-4-nonylbenzene" and check the "Halogenated" and "Toxic" hazard boxes. Do not use abbreviations.
-
Step 3: Place the container in a secondary containment bin within your lab's designated SAA, away from direct sunlight and heat sources.
Institutional Waste Management & Final Disposal
Once the SAA container reaches its volume limit (or the regulatory time limit, typically 90 to 180 days depending on your generator status), the following institutional steps occur:
-
EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. They will verify the labeling and transfer the waste to the central accumulation area.
-
RCRA Manifesting: EHS will prepare a uniform hazardous waste manifest, legally transferring the waste to a licensed vendor[2][6].
-
High-Temperature Incineration: The vendor transports the waste to an EPA-permitted facility where it is incinerated at temperatures exceeding 1,000°C. The resulting HCl gas is neutralized via wet scrubbing systems, ensuring complete, safe destruction.
Spill Response & Decontamination
In the event of an accidental release of 1-(2-Chloroethoxy)-4-nonylbenzene in the laboratory:
-
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood is running.
-
Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Do not use combustible materials like sawdust.
-
Absorb & Collect: Once absorbed, use a non-sparking scoop to transfer the saturated absorbent into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).
-
Decontaminate: Wash the spill surface with a detergent solution to remove the lipophilic nonylphenol residue. Collect all wash water and contaminated paper towels as hazardous waste.
-
Report: Notify EHS immediately to document the spill and request a pickup of the cleanup materials.
Waste Flow Visualization
The following diagram illustrates the validated lifecycle of 1-(2-Chloroethoxy)-4-nonylbenzene waste, from laboratory generation to final destruction.
Figure 1: Cradle-to-grave disposal workflow for halogenated organic laboratory waste.
References
-
National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview". EPA.gov. Available at:[Link]
-
AllSource Environmental. "Key Differences Between RCRA and EPA Regulations for Hazardous Waste". AllSource Environmental. Available at: [Link]
Sources
- 1. 1-(2-Chlorethoxy)-4-nonylbenzol | 20543-09-3 [m.chemicalbook.com]
- 2. Key Differences Between RCRA and EPA Regulations for Hazardous Waste | AllSource Environmental [allsource-environmental.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. unrbep.org [unrbep.org]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1-(2-Chloroethoxy)-4-nonylbenzene
In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Chloroethoxy)-4-nonylbenzene. As your trusted partner in laboratory safety, we go beyond supplying a product by providing in-depth technical guidance to ensure your well-being and the integrity of your research. This document is structured to offer a clear, logical, and scientifically grounded approach to personal protective equipment (PPE) selection and use.
Understanding the Risks: A Profile of 1-(2-Chloroethoxy)-4-nonylbenzene
The core principle of chemical safety is to create multiple barriers between the researcher and the potential hazard. Engineering controls, such as fume hoods, are the first line of defense.[3] However, the appropriate selection and use of PPE provide a critical final barrier to prevent exposure.
Essential Personal Protective Equipment: A Detailed Breakdown
Based on the hazard profiles of analogous compounds, the following PPE is recommended when handling 1-(2-Chloroethoxy)-4-nonylbenzene.
Eye and Face Protection: Your First Defense
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] These provide a seal around the eyes, protecting against splashes and vapors.
-
Secondary Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to safety goggles.[2]
Skin Protection: Impermeable and Resistant
Preventing skin contact is crucial. The choice of gloves and protective clothing should be based on the potential for direct contact and the nature of the task.
-
Gloves:
-
Material: Chemical-resistant gloves are required. While specific breakthrough times for 1-(2-Chloroethoxy)-4-nonylbenzene are not available, gloves made of materials like butyl rubber or nitrile rubber are generally recommended for handling chlorinated organic compounds.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Technique: Use proper glove removal technique to avoid contaminating your hands.[5]
-
-
Protective Clothing:
-
Lab Coat: A standard laboratory coat is the minimum requirement.
-
Impervious Clothing: For procedures with a significant risk of splashing, wear fire/flame-resistant and impervious clothing.[1] An apron or gown made of a chemically resistant material is recommended.
-
Respiratory Protection: Guarding Against Inhalation
Work with 1-(2-Chloroethoxy)-4-nonylbenzene should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3][6]
-
Standard Operations: For most laboratory-scale operations conducted in a fume hood, respiratory protection may not be necessary.
-
High-Risk Scenarios: If exposure limits are exceeded, or if you experience any irritation or other symptoms, a full-face respirator with an appropriate organic vapor cartridge should be used.[1]
PPE Recommendations for Common Laboratory Tasks
To provide clear, actionable guidance, the following table summarizes the recommended PPE for various laboratory activities involving 1-(2-Chloroethoxy)-4-nonylbenzene.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection (if not in a fume hood) |
| Weighing and preparing solutions | Safety goggles | Chemical-resistant gloves | Lab coat | Full-face respirator with organic vapor cartridge |
| Transferring small volumes | Safety goggles | Chemical-resistant gloves | Lab coat | Full-face respirator with organic vapor cartridge |
| Running reactions | Safety goggles & face shield | Chemical-resistant gloves | Lab coat & chemical-resistant apron | Full-face respirator with organic vapor cartridge |
| Work-up and purification | Safety goggles & face shield | Chemical-resistant gloves | Lab coat & chemical-resistant apron | Full-face respirator with organic vapor cartridge |
| Handling waste | Safety goggles & face shield | Chemical-resistant gloves | Lab coat & chemical-resistant apron | Full-face respirator with organic vapor cartridge |
Step-by-Step Protocol for PPE Donning and Doffing
The proper sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
Caption: Sequential process for correctly donning personal protective equipment.
Doffing (Taking Off) PPE
Caption: Sequential process for safely removing personal protective equipment.
Disposal and Decontamination: Completing the Safety Cycle
Proper disposal of contaminated PPE is as important as its use.
-
Solid Waste: Used gloves, disposable lab coats, and other contaminated solid materials should be collected in a suitable, closed container for disposal.[1]
-
Decontamination: Reusable PPE, such as face shields and respirators, should be decontaminated according to the manufacturer's instructions.
-
Environmental Protection: Discharge of 1-(2-Chloroethoxy)-4-nonylbenzene into the environment must be avoided.[1] All waste should be disposed of in accordance with local, state, and federal regulations.[7]
By adhering to these guidelines, you can significantly minimize the risks associated with handling 1-(2-Chloroethoxy)-4-nonylbenzene, ensuring a safe and productive research environment.
References
-
Material Safety Data Sheet. Charkit. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
